molecular formula C8H7BrN4 B1521941 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline CAS No. 1129540-72-2

4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B1521941
CAS No.: 1129540-72-2
M. Wt: 239.07 g/mol
InChI Key: GYJPUYXXOGKMEE-UHFFFAOYSA-N
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Description

The compound “4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline” likely contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It’s also likely that the compound contains an aniline group, which is a phenyl group attached to an amino group .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined by techniques such as NMR and MS analysis, as is common for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. Similar compounds have been involved in reactions with various reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific chemical structure. For instance, similar compounds have melting points in the range of 186-188 °C and densities around 2.102±0.06 g/cm3 .

Scientific Research Applications

Electropolymerisation and Functionalisation of Conductive Surfaces

A study explored the use of 4-azidoaniline, related to 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline, for functionalizing conductive surfaces. This involved "click" chemistry and electrochemistry to anchor ferrocene moieties on glassy carbon surfaces. The electropolymerisation and electrografting processes were analyzed through XPS and electrochemical methods (Coates et al., 2012).

Synthesis of Novel Triazole Compounds

Research into the synthesis of new triazolyl systems, including substituted 3-amino-4,5-diaryl-triazoles, provides insights into the chemical properties and potential applications of triazole-based compounds. These studies contribute to the broader understanding of compounds like this compound (O'halloran & Scott, 1971).

Corrosion Inhibition in Acid Media

A study on triazole Schiff bases, including molecules similar to this compound, revealed their effectiveness as corrosion inhibitors on mild steel in acidic environments. The research highlighted the relationship between molecular structure and inhibition efficiency, providing insights into the protective capabilities of triazole derivatives (Chaitra et al., 2015).

Photoluminescent Copper(I) Complexes

A study developed photoluminescent copper(I) complexes using amido-triazole and diphosphine ligands, related to the this compound structure. These complexes displayed long-lived photoluminescence and are potentially useful in the development of new luminescent materials (Manbeck et al., 2011).

Synthesis of Biological Activity Analogs

Research into the synthesis and characterization of 1,3,4-Oxadiazole analogs, related to this compound, focused on their potential antibacterial, antifungal, and anti-inflammatory activities. This highlights the pharmaceutical potential of triazole derivatives (Bhat et al., 2011).

Mechanism of Action

The mechanism of action of “4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline” would depend on its specific chemical structure and the context in which it’s used. For example, some 1,2,4-triazole derivatives have shown inhibitory activities against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with “4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline” would depend on its specific chemical structure. Similar compounds have been classified as irritants and have specific handling and storage recommendations .

Future Directions

The future directions for research on “4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline” would likely depend on its properties and potential applications. For instance, if it shows promising activity against cancer cell lines, it could be further investigated as a potential anticancer agent .

Properties

IUPAC Name

4-(3-bromo-1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-8-11-5-13(12-8)7-3-1-6(10)2-4-7/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJPUYXXOGKMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256858
Record name 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129540-72-2
Record name 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1129540-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromo-1H-1,2,4-triazol-1-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole (0.51 g, 1.9 mmol), SnCl2-2H2O (2.14 g, 9.5 mmol) and EtOH (4 mL) was heated at reflux for 4 h. The reaction mixture was cooled to room temperature and basified with NaOH (2M aq.) until pH 7˜9. The resulting precipitate was filtered through Celite and washed with EtOH. The EtOH filtrate was concentrated in vacuo and the crude residue was dissolved in water and extracted with EtOAc (3×). The combined organics were dried (MgSO4) and concentrated in vacuo to provide the desired product as a white solid. 1H NMR (CDCl3, 400 MHz) δ 8.28 (s, 1H), 7.40 (d, 2H), 6.79 (d, 2H), 3.90 (br s, 2H).
Quantity
0.51 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2-2H2O
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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